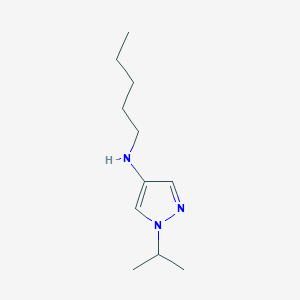

![molecular formula C12H19N5 B11736766 bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736766.png)

bis[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina: es un compuesto que pertenece a la clase de ligandos basados en pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de carbono y dos átomos de nitrógeno adyacentes.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina típicamente involucra la condensación de (3,5-dimetil-1H-pirazol-1-il)metanol con una amina primaria apropiada . La reacción generalmente se lleva a cabo bajo condiciones controladas, como en presencia de un solvente como etanol o metanol, y puede requerir un catalizador para facilitar la reacción.

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar solventes y catalizadores de grado industrial e implementar técnicas de purificación para garantizar la pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: Bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina puede sufrir reacciones de oxidación, particularmente cuando se coordina con iones metálicos.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno o más de sus átomos de hidrógeno son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Productos Mayores:

Aplicaciones Científicas De Investigación

Química: Bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina se utiliza como ligando en química de coordinación. Forma complejos con varios iones metálicos, que se estudian por sus propiedades catalíticas en reacciones como la oxidación e hidrólisis .

Biología y Medicina: Los derivados del compuesto han mostrado potencial como agentes de transformación biológica y agentes anticancerígenos. También se exploran por sus propiedades antibacterianas y antifúngicas .

Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de marcos metal-orgánicos (MOFs) y como catalizador en varios procesos químicos .

Mecanismo De Acción

El mecanismo por el cual bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina ejerce sus efectos se debe principalmente a su capacidad para coordinarse con iones metálicos. Esta coordinación altera las propiedades electrónicas del centro metálico, mejorando su actividad catalítica. Los anillos de pirazol del compuesto proporcionan átomos de nitrógeno que pueden donar densidad electrónica al metal, estabilizando el complejo y facilitando diversas reacciones químicas .

Comparación Con Compuestos Similares

Compuestos Similares:

1-[(1,5-dimetil-1H-pirazol-4-il)metil]-1H-pirazol-4-amina: Este compuesto comparte una estructura similar pero con un anillo de pirazol adicional.

3,5-bis(3,4-diamino-1,2,4-triazol)-1H-pirazol: Otro compuesto basado en pirazol con diferentes grupos funcionales, utilizado en materiales energéticos.

Unicidad: Bis[(1,5-dimetil-1H-pirazol-4-il)metil]amina es única debido a su disposición específica de anillos de pirazol y su capacidad para formar complejos estables con una variedad de iones metálicos. Esto la hace particularmente útil en catálisis y química de coordinación .

Propiedades

Fórmula molecular |

C12H19N5 |

|---|---|

Peso molecular |

233.31 g/mol |

Nombre IUPAC |

1-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |

InChI |

InChI=1S/C12H19N5/c1-9-11(7-14-16(9)3)5-13-6-12-8-15-17(4)10(12)2/h7-8,13H,5-6H2,1-4H3 |

Clave InChI |

IWGPYFRGYPMJQJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=NN1C)CNCC2=C(N(N=C2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736685.png)

![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)

![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)

![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736702.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)

![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11736730.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736734.png)

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736745.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736747.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)